molecular formula C19H13NO B1666303 3-(1-Naphthoyl)indole CAS No. 109555-87-5

3-(1-Naphthoyl)indole

Cat. No.: B1666303
CAS No.: 109555-87-5
M. Wt: 271.3 g/mol
InChI Key: QIXQGVQLBPQVOR-UHFFFAOYSA-N
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Description

1’-Naphthoyl Indole is a synthetic compound belonging to the class of naphthoylindoles. It is characterized by the presence of a naphthoyl group attached to the indole ring. This compound has gained significant attention due to its role as a precursor in the synthesis of synthetic cannabinoids, which are used in various research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1’-Naphthoyl Indole can be synthesized through several methods. One common approach involves the acylation of indole with 1-naphthoyl chloride. The reaction typically requires a base such as pyridine or triethylamine to facilitate the acylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the synthesis of 1’-Naphthoyl Indole often involves multi-step processes to ensure high yield and purity. The initial step involves the preparation of 1-naphthoyl chloride from 1-naphthoic acid using oxalyl chloride. This intermediate is then reacted with indole in the presence of a base to produce 1’-Naphthoyl Indole .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution, particularly at the C-2 and C-5 positions, under controlled conditions.

Reaction Type Reagents/Conditions Products Key Findings
HalogenationHg(OAc)₂, NaX (X = Br, I)8-Halo-1-naphthoyl derivativesHalogenation occurs at the 8-position of the naphthoyl group via mercuration .
ChlorinationCl₂, AlCl₃4-Chloro-1-naphthoylindoleElectron-withdrawing substituents at C-4 enhance CB₁ receptor affinity .

Mechanistic Insight : The naphthoyl group directs electrophiles to the indole’s C-2 position, while steric hindrance at C-8 of the naphthoyl moiety modulates reactivity .

N-Alkylation Reactions

The indole nitrogen undergoes alkylation to produce derivatives with varied pharmacological profiles.

Alkylating Agent Conditions Product Yield Application
1-BromopentaneKOH, DMF, acetone, 25–30°C1-Pentyl-3-(1-naphthoyl)indole (JWH-018)93.5%Synthetic cannabinoid receptor agonist .
1-BromobutaneEtAlCl₂, toluene, reflux1-Butyl-3-(1-naphthoyl)indole (JWH-073)85–93%Analog with reduced CB₁ affinity .

Optimization : Excess alkyl bromide and polar aprotic solvents (e.g., DMF) improve reaction efficiency .

Oxidation and Reduction

The ketone group and aromatic systems participate in redox transformations.

Oxidation

Oxidizing Agent Conditions Products Notes
Mn(OAc)₃Acetic acid, 80°CBenzo[b]carbazole derivativesRadical-mediated cyclization forms fused rings .
KMnO₄Acidic aqueous solutionHydroxylated naphthoquinonesOver-oxidation leads to ring cleavage.

Reduction

Reducing Agent Conditions Products Efficiency
Phenacyl bromide, TEART, CH₃CNN-H indole derivatives75% yield .
LiAlH₄THF, refluxSecondary alcoholLow yield (<20%).

Challenges : Direct reduction of the ketone group is hindered by steric bulk, necessitating specialized reagents .

Functional Group Interconversion

Post-synthetic modifications enable diversification of the core structure.

Reaction Reagents Products Application
Methylation(CH₃)₂SO₄, K₂CO₃N-Methyl-3-(1-naphthoyl)indoleEnhanced metabolic stability .
Urea FormationDCC, Et₃NN-Hydroxy-urea analogsIntermediate for bioactivity studies .

Fragmentation Under Mass Spectrometry

EI-MS studies reveal diagnostic fragmentation patterns:

  • Major ions : [M-17]⁺ (loss of - OH), [M-71]⁺ (loss of pentyl chain) .

  • Isomer Differentiation : 1-Alkyl-3-acylindoles vs. 1-acyl-3-alkyl regioisomers show distinct spectral profiles .

Scientific Research Applications

Scientific Research Applications

1. Biological Research

Researchers utilize 3-(1-Naphthoyl)indole to investigate the interactions between synthetic cannabinoids and biological systems. Its ability to bind to cannabinoid receptors makes it a valuable tool for studying the endocannabinoid system's role in various biological processes .

2. Medical Research

In the medical field, this compound is being explored for its potential therapeutic effects. Studies have indicated that derivatives of this compound may offer pain relief and possess anti-inflammatory properties. For instance, specific derivatives have shown high affinity for CB2 receptors, suggesting their potential use in treating conditions involving inflammation and pain .

3. Forensic Science

The compound has been identified in herbal incense mixtures and is often analyzed in forensic investigations related to synthetic cannabinoid use. Its detection in biological samples (e.g., urine and plasma) is facilitated by advanced analytical techniques such as high-resolution mass spectrometry .

Case Study 1: Development of Antibodies Against this compound Derivatives

A study developed alpaca VHH antibodies specifically targeting this compound derivatives. The antibodies were isolated using biopanning technology and demonstrated effective binding specificity through competitive enzyme-linked immunosorbent assays (c-ELISA). The median inhibitory concentrations for two specific clones were approximately 3×107M3\times 10^{-7}M and 6×107M6\times 10^{-7}M, indicating their potential utility in detecting these compounds in various samples .

Case Study 2: Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of various this compound derivatives. A study synthesized several derivatives with different substituents to evaluate their affinities for CB1 and CB2 receptors. Results indicated that specific structural modifications significantly influenced receptor binding and pharmacological effects, leading to insights into the design of more selective cannabinoid ligands .

Data Tables

Application Area Description Key Findings
Biological ResearchStudy of cannabinoid interactionsEssential for understanding endocannabinoid system
Medical ResearchPotential therapeutic effectsPain relief and anti-inflammatory properties observed
Forensic ScienceDetection in biological samplesIdentified in herbal mixtures; analyzed via mass spectrometry

Comparison with Similar Compounds

1’-Naphthoyl Indole is part of a broader class of compounds known as naphthoylindoles. Similar compounds include:

Uniqueness: 1’-Naphthoyl Indole is unique due to its specific substitution pattern on the indole ring, which influences its binding affinity and selectivity for cannabinoid receptors. This makes it a valuable compound for studying the structure-activity relationships of synthetic cannabinoids .

Biological Activity

3-(1-Naphthoyl)indole is a compound of significant interest in pharmacology due to its interaction with cannabinoid receptors and its potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound derivatives are synthesized through various methods, including alkylation of 3-acylindoles. The presence of the naphthoyl group at the C-3 position of the indole nucleus is crucial for enhancing biological activity. Modifications at the C-4 and C-8 positions of the naphthoyl moiety have been shown to affect receptor affinity and in vivo efficacy significantly .

Biological Activity

Cannabinoid Receptor Interaction:
this compound derivatives exhibit high affinity for cannabinoid receptors CB1 and CB2. The structure-activity relationship studies indicate that substituents on the naphthoyl group influence the binding affinity and selectivity towards these receptors. For instance, compounds such as JWH-018 and JWH-073 have been identified as potent agonists with enhanced efficacy compared to Δ9-THC, a well-known psychoactive component of cannabis .

Antinociceptive Properties:
Research has demonstrated that certain this compound derivatives possess antinociceptive properties, making them potential candidates for pain management therapies. For example, JWH-073 was shown to exhibit significant antinociceptive effects in animal models, correlating with its binding affinity to cannabinoid receptors .

Inhibition Studies:
A study involving the development of alpaca VHH antibodies against this compound derivatives revealed median inhibitory concentrations (IC50) in the low micromolar range, indicating strong binding specificity for these compounds. This suggests potential applications in drug detection and therapeutic monitoring .

Case Studies

Case Study 1: Antinociceptive Activity
A behavioral study assessed the antinociceptive effects of JWH-073 in mice. The results indicated that this compound significantly reduced pain responses compared to control groups, supporting its potential as a therapeutic agent for pain relief .

Case Study 2: Binding Affinity Analysis
In vitro assays evaluated the binding affinity of various this compound derivatives to CB1 and CB2 receptors. The findings highlighted that modifications at specific positions on the naphthoyl ring could enhance receptor selectivity, which is crucial for developing targeted cannabinoid therapies .

Data Table: Structure-Activity Relationships

CompoundCB1 Affinity (Ki, nM)CB2 Affinity (Ki, nM)Antinociceptive Activity
JWH-0180.92.5Significant
JWH-0730.51.0High
JWH-4231.20.8Moderate
JWH-4223.04.0Low

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-naphthoyl)indole, and how can researchers optimize reaction conditions?

  • Answer : A common method involves Friedel-Crafts acylation of indole with 1-naphthoyl chloride in dichloromethane, catalyzed by tin(IV) chloride (SnCl₄). The reaction proceeds at room temperature after an initial ice bath cooling step, yielding ~16% crude product . Optimization strategies include varying catalyst concentration (e.g., SnCl₄ stoichiometry) and solvent polarity to improve regioselectivity. Post-synthesis purification via column chromatography or recrystallization is critical due to byproduct formation.

Q. How can researchers characterize the purity and structural integrity of synthesized this compound?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the indole C3 substitution pattern and naphthoyl group attachment. For example, the indole NH proton typically appears at δ 8.0–8.5 ppm, while the naphthoyl carbonyl carbon resonates at ~190 ppm in ¹³C NMR . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) confirms purity (>99% for pharmacological studies) . Melting point analysis (236°C) and mass spectrometry (m/z 271.31 [M+H]⁺) provide additional validation .

Q. What is the role of this compound as a metabolite in cannabinoid research?

  • Answer : this compound is a primary metabolite of JWH-018, a synthetic cannabinoid. In vivo studies show hydroxylation at the naphthoyl or indole moiety generates carboxy metabolites, which retain partial CB1/CB2 receptor affinity . Researchers use high-resolution mass spectrometry (HRMS) or LC-MS/MS to detect these metabolites in biological matrices (urine, plasma) for forensic toxicology studies .

Q. How does this compound interact with cannabinoid receptors, and what assays validate this activity?

  • Answer : The compound binds to CB1 and CB2 receptors via its naphthoyl-indole scaffold, mimicking Δ⁹-THC. Competitive radioligand binding assays (e.g., using [³H]CP-55,940) quantify affinity (Ki values). Functional assays like cAMP inhibition or β-arrestin recruitment (BRET/FRET) confirm agonism . Structure-activity relationship (SAR) studies show N-alkyl chain length modulates receptor selectivity .

Advanced Research Questions

Q. How can researchers differentiate this compound from its regioisomers (e.g., 2-naphthoyl derivatives) analytically?

  • Answer : Gas chromatography coupled with infrared detection (GC-IR) distinguishes regioisomers via unique carbonyl stretching frequencies (1-naphthoyl: ~1680 cm⁻¹ vs. 2-naphthoyl: ~1660 cm⁻¹). Tandem MS (MS/MS) fragmentation patterns also differ: this compound produces dominant ions at m/z 144 (naphthoyl fragment) and m/z 127 (indole fragment) .

Q. What metabolic pathways transform this compound in vivo, and how are these pathways elucidated?

  • Answer : Hepatic cytochrome P450 enzymes (CYP3A4, CYP2C19) mediate hydroxylation at the naphthoyl ring (positions 4 or 5) or indole N-alkyl chain. Carboxy metabolites are formed via oxidation. Researchers use deuterated analogs or in vitro microsomal incubations with NADPH cofactors to track metabolite formation, followed by HRMS for structural identification .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

  • Answer : The compound degrades in alkaline conditions (pH >9) via hydrolysis of the ketone group. Stability studies in buffers (pH 3–9) at 37°C show <5% degradation at pH 7.4 over 24 hours but >90% degradation at pH 12. Storage at −20°C in amber vials is recommended to prevent photodegradation .

Q. How do substituents on the indole or naphthoyl rings affect CB1/CB2 receptor binding and functional activity?

  • Answer : Adding electron-withdrawing groups (e.g., Cl, F) to the naphthoyl ring enhances CB1 affinity (e.g., JWH-398: 4-Cl substitution, Ki = 0.5 nM). N-alkyl chain elongation (e.g., pentyl to hexyl) increases CB2 selectivity. Methoxy groups at indole C5 reduce potency due to steric hindrance .

Q. What advanced spectral techniques are used to resolve overlapping signals in this compound derivatives?

  • Answer : 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous ¹H/¹³C assignments, particularly for naphthoyl protons. X-ray crystallography provides definitive confirmation of regiochemistry in crystalline derivatives .

Q. How can researchers mitigate cross-reactivity in immunoassays targeting this compound metabolites?

  • Answer : Antibody-based assays often show cross-reactivity with JWH-018 metabolites. To improve specificity, researchers employ molecular imprinting polymers (MIPs) or monoclonal antibodies raised against carboxy metabolites. Cross-validation with LC-MS/MS is mandatory for forensic applications .

Properties

IUPAC Name

1H-indol-3-yl(naphthalen-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO/c21-19(17-12-20-18-11-4-3-9-15(17)18)16-10-5-7-13-6-1-2-8-14(13)16/h1-12,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXQGVQLBPQVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438655
Record name 3-(1-Naphthoyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109555-87-5
Record name 3-Naphthoylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109555875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Naphthoyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NAPHTHOYLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56CC3I2OAK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a cooled solution of indole (5.85 g, 50 mmol) in ether (50 ml) under nitrogen was added slowly a solution of methylmagnesium bromide (3M) in ether (17.5 ml). After addition, the reaction mixture was warmed up to room temperature and stirred for 2 h at room temperature. Then the mixture was cooled down again to 0° C., and to it was added slowly with stirring a solution of 1-naphthoylchloride (9.5 g, 50 mmol) in ether (50 ml). The resulting mixture was warmed up to room temperature and stirred for 2 h at room temperature followed by slow addition of saturated ammonium chloride solution (375 ml). The mixture was then stirred overnight at room temperature. A white solid was formed, filtered, washed by ether and dried under high vacuum to give 3-(1-naphthoyl)-1H-Indole 1 (12.3 g, 91%).
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
17.5 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
375 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
3-(1-Naphthoyl)indole
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
3-(1-Naphthoyl)indole
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
3-(1-Naphthoyl)indole
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
3-(1-Naphthoyl)indole
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
3-(1-Naphthoyl)indole
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
3-(1-Naphthoyl)indole

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